N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
Description
N-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride (CAS: 1354025-90-3) is a heterocyclic organic compound featuring a pyrrolidine ring linked to a thiazole moiety via an ethylamine bridge. Its molecular weight is 233.76 g/mol, and its structure includes a secondary amine on the pyrrolidine ring and a protonated hydrochloride salt for enhanced solubility .
Properties
Molecular Formula |
C9H16ClN3S |
|---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H |
InChI Key |
QIENZERBTUCQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or antifungal activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant analog is N-methyl-N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride (CAS: 1420961-98-3), which differs by the addition of a methyl group to the pyrrolidine nitrogen (Figure 1). This substitution increases its molecular weight to 247.79 g/mol (molecular formula: C₁₀H₁₈ClN₃S) .
Table 1: Comparative Properties
Implications of Structural Differences
- Receptor Binding : Tertiary amines (as in the analog) often exhibit altered binding kinetics due to steric effects and reduced hydrogen-bonding capacity. This could influence interactions with biological targets such as ion channels or GPCRs.
- Synthetic Accessibility : The methyl substitution may simplify synthesis by reducing reactive sites, though this is speculative without explicit synthetic pathway data.
Biological Activity
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound features a thiazole ring and a pyrrolidine ring, which contribute to its biological activity. The synthesis typically involves multi-step reactions designed to construct the unique structure effectively, ensuring high purity for research applications.
2. Biological Activities
Antibacterial Activity : The thiazole component is known to interact with bacterial enzymes, potentially inhibiting their function. Preliminary studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria.
Antifungal and Antitumor Effects : Research indicates that this compound may also possess antifungal and antitumor activities. The thiazole moiety has been linked to diverse biological effects, including anti-inflammatory properties.
Mechanism of Action : Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Initial studies suggest it may influence specific enzymes and receptors involved in various biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Antifungal | Potential efficacy against fungal pathogens | |
| Antitumor | Indications of tumor growth inhibition | |
| Anti-inflammatory | Modulation of inflammatory pathways |
4. Case Studies
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against resistant bacterial strains. The compound was tested in vitro against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Another investigation into its antitumor properties revealed that the compound could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The study highlighted the importance of the thiazole moiety in enhancing cytotoxicity against human cancer cells .
5. Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. These comparisons can provide insights into structure-activity relationships (SAR).
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine | Contains a methyl group | Enhanced lipophilicity may affect bioavailability |
| N-(1,3-thiazol-2-yl)pyrimidine derivatives | Pyrimidine ring instead of pyrrolidine | Potential modulation of TRPV channels |
| N-(4-methylthiazol-2-yl)ethyl-pyrrolidine derivatives | Different thiazole substitution | Variation in biological activity based on substitution pattern |
6. Future Directions
Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigating its interactions at the molecular level will be essential for developing targeted therapies.
Q & A
Q. What are the key structural features of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride, and how do they influence its reactivity?
The compound consists of a pyrrolidine ring linked via an ethyl group to a thiazole moiety, with a hydrochloride salt enhancing solubility. The thiazole ring (a five-membered heterocycle with sulfur and nitrogen) contributes to π-π stacking interactions in biological targets, while the pyrrolidine’s tertiary amine enables hydrogen bonding and protonation under physiological conditions. The hydrochloride salt improves stability and aqueous solubility, critical for in vitro assays .
Q. What are the standard synthetic routes for this compound, and what reagents are typically involved?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Alkylation of pyrrolidin-3-amine with a thiazole-containing alkyl halide (e.g., 2-(chloromethyl)thiazole).
- Step 2 : Acidic workup to form the hydrochloride salt.
Key reagents include acetic anhydride for acetylation or alkyl halides for alkylation, with solvents like DMF or THF. Reaction optimization focuses on temperature (60–80°C) and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound and confirming purity?
- NMR Spectroscopy : H and C NMR verify structural integrity (e.g., pyrrolidine CH signals at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.0 ppm).
- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
- Mass Spectrometry : ESI-MS confirms molecular weight (247.79 g/mol for CHClNS) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency.
- Purification : Gradient recrystallization from ethanol/water mixtures reduces impurities. Yield improvements (from ~40% to >60%) are achievable by controlling reaction time and temperature .
Q. What mechanisms underlie the compound’s potential biological activity, and how can these be validated experimentally?
The thiazole ring may inhibit enzymes (e.g., kinase or protease targets) via competitive binding to ATP pockets or metal ion chelation. Validation strategies:
Q. How should researchers address contradictory data in biological activity studies?
- Dose-Response Curves : Confirm activity across multiple concentrations (1 nM–100 µM).
- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific effects.
- Structural Analog Comparison : Test derivatives to isolate pharmacophoric elements. For example, replacing the pyrrolidine with piperidine may clarify steric vs. electronic contributions .
Q. What strategies are recommended for designing analogs with improved selectivity?
- Bioisosteric Replacement : Substitute thiazole with oxazole or pyridine to modulate lipophilicity.
- Side Chain Modification : Introduce methyl or fluorine groups on the ethyl linker to enhance metabolic stability.
- Pharmacophore Mapping : Use QSAR models to correlate substituent effects with activity (e.g., logP vs. IC) .
Q. How does the compound’s stability in aqueous solutions impact experimental design?
- pH Sensitivity : The hydrochloride salt dissociates in neutral/basic conditions, requiring buffered solutions (pH 4–6) for long-term storage.
- Light Sensitivity : Thiazole derivatives degrade under UV light; use amber vials for stock solutions.
- Freeze-Thaw Cycles : Lyophilization preserves integrity for >6 months at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
